molecular formula C12H19N3OS B13939613 5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 131986-35-1

5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B13939613
CAS No.: 131986-35-1
M. Wt: 253.37 g/mol
InChI Key: MHWUWCDFTFBXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C12H19N3OS and a molecular weight of 253.36 g/mol . This compound belongs to a class of molecules featuring a 1,2,5-thiadiazole ring linked to a 1-methyl-1,2,3,6-tetrahydropyridine group. Its core structure is of significant interest in neuroscience and pharmacology research, particularly as an analog of the well-known neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . MPTP is a compound that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to permanent Parkinsonian symptoms, and it has become an invaluable tool for modeling Parkinson's disease in laboratory settings . Researchers study structural analogs like 5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine to investigate structure-activity relationships and better understand the biochemical mechanisms of neurotoxicity . For instance, a closely related analog with a methoxy substituent (MZTP) has been tested in mice to assess its effects on brain catecholamines and heart norepinephrine, providing insights that differ from the prototype MPTP . Furthermore, compounds within this structural family have been investigated for potential interactions with muscarinic acetylcholine receptors, suggesting broader utility in neuropharmacological studies, including research into cognitive function and analgesia . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

131986-35-1

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

3-butoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C12H19N3OS/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3

InChI Key

MHWUWCDFTFBXNV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NSN=C1C2=CCCN(C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves two main steps:

This approach is consistent with the preparation of related compounds disclosed in patent literature, where alkylation with methyl iodide followed by sodium borohydride reduction is employed.

Detailed Stepwise Procedure

Step Reagents and Conditions Description Yield and Notes
1. Alkylation 3-(4-butoxy-1,2,5-thiadiazol-3-yl)pyridine (2.5 mmol), methyl iodide (5 mmol), acetone (5 mL), room temperature, 18 hours The pyridine nitrogen is alkylated by methyl iodide in acetone, forming the corresponding 1-methylpyridinium iodide salt. The product precipitates from the reaction mixture and is isolated by filtration. Yield: 64% (0.60 g). The product is obtained as a solid precipitate, facilitating isolation.
2. Reduction Sodium borohydride (6.4 mmol), ethanol (20 mL), 0°C, 1 hour The pyridinium salt is reduced by sodium borohydride to the tetrahydropyridine derivative. The reaction mixture is then evaporated, dissolved in water, and extracted with ethyl acetate. The organic phase is dried and evaporated. The residue is purified by column chromatography (silica gel, ethyl acetate/methanol 4:1). The compound is crystallized as an oxalate salt from acetone. Yield: 280 mg. Melting point: 158°C.

Reaction Scheme Summary

  • Starting Material: 3-(4-butoxy-1,2,5-thiadiazol-3-yl)pyridine
  • Alkylation: Reaction with methyl iodide → 3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
  • Reduction: Treatment with sodium borohydride → 5-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine (target compound)

Analytical and Purification Details

  • Purification: Column chromatography on silica gel using ethyl acetate/methanol (4:1) as eluent.
  • Crystallization: The final compound is crystallized as the oxalate salt from acetone to improve purity and handling.
  • Characterization: Melting point determination (158°C) and mass spectrometry (M+ = 253) confirm the identity and purity of the compound.

Comparative Notes on Related Compounds

The synthetic methodology is analogous to preparation methods of related 1,2,5-thiadiazolyl tetrahydropyridine derivatives with different alkoxy substitutions (e.g., propoxy, methoxy), which follow the same alkylation-reduction sequence with comparable yields and purification protocols.

Summary Table of Preparation Parameters

Parameter Details
Starting pyridine derivative 3-(4-butoxy-1,2,5-thiadiazol-3-yl)pyridine
Alkylating agent Methyl iodide
Alkylation solvent Acetone
Alkylation temperature Room temperature
Alkylation time 18 hours
Reduction agent Sodium borohydride
Reduction solvent Ethanol
Reduction temperature 0°C
Reduction time 1 hour
Purification method Silica gel column chromatography
Eluent for chromatography Ethyl acetate/methanol (4:1)
Crystallization solvent Acetone (as oxalate salt)
Yield (alkylation) 64%
Yield (reduction) Moderate, final isolated yield 280 mg
Melting point 158°C

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Thiadiazole) Molecular Weight Key Biological Effects/Applications
5-(4-Butoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine (Target) Butoxy (C₄H₉O) ~267.36 g/mol* Potential muscarinic modulation (inferred)
4-(4-Methoxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine Methoxy (CH₃O) 211.28 g/mol Reduces heart norepinephrine and brain catecholamines in mice
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) Phenyl (C₆H₅) 173.25 g/mol Neurotoxic; induces Parkinsonism via dopamine neuron destruction
5-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine Hexyloxy (C₆H₁₃O) ~295.41 g/mol* Used in PET imaging ([18F]fluoroxanomeline)

*Calculated based on the molecular formula of analogs.

Key Observations :

Substituent Effects: The butoxy group in the target compound enhances lipophilicity compared to the methoxy analog (logP ~1.22 for methoxy vs. The hexyloxy analog’s longer chain enables radiolabeling (e.g., with ¹⁸F) for imaging applications, demonstrating the role of alkoxy chain length in tailoring pharmacokinetics .

Biological Activity: The methoxy analog (CAS 152720-15-5) reduces norepinephrine and catecholamine levels in mice, suggesting adrenergic system modulation . MPTP lacks the thiadiazole ring but shares the tetrahydropyridine core, highlighting the critical role of the thiadiazole moiety in differentiating pharmacological effects (neurotoxicity vs. muscarinic activity) .

Toxicological Profiles :

  • MPTP’s neurotoxicity arises from its metabolite MPP+, which inhibits mitochondrial complex I . In contrast, thiadiazole-containing analogs like the target compound may exhibit distinct toxicity profiles due to differing metabolic pathways.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound (Butoxy) Methoxy Analog MPTP
Boiling Point ~325–330°C* 325.7°C 247°C (decomposes)
Density ~1.20 g/cm³* 1.221 g/cm³ 1.03 g/cm³
Flash Point ~150–160°C* 150.8°C Not reported

*Estimated based on homologous series trends.

Research Implications

  • Safety Considerations : Unlike MPTP, the thiadiazole-based analogs may avoid dopaminergic toxicity, but further studies are needed to confirm this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.